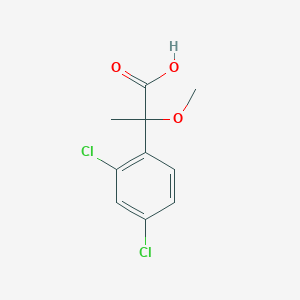
2-(2,4-二氯苯基)-2-甲氧基丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dichlorophenyl)-2-methoxypropanoic acid is an organic compound characterized by the presence of a dichlorophenyl group and a methoxypropanoic acid moiety
科学研究应用
2-(2,4-Dichlorophenyl)-2-methoxypropanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
Target of Action
It is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), which is a synthetic plant hormone auxin . Auxins play a crucial role in plant growth and development by regulating cell division and elongation .
Mode of Action
Auxins like 2,4-D cause uncontrolled growth in broadleaf weeds, leading to their death, while most grasses remain relatively unaffected .
Biochemical Pathways
It disrupts the balance of plant hormones, leading to uncontrolled cell division and growth .
Result of Action
Compounds like 2,4-d, which are synthetic auxins, cause uncontrolled growth in broadleaf weeds, leading to their death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2,4-Dichlorophenyl)-2-methoxypropanoic acid. For instance, 2,4-D, a structurally similar compound, is highly water-soluble and can be found in the environment long after its application . The degradation of such compounds is often facilitated by microorganisms in the environment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-2-methoxypropanoic acid typically involves the reaction of 2,4-dichlorophenylacetic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via esterification, followed by hydrolysis to yield the desired product. The reaction conditions include maintaining a temperature of around 60-70°C and ensuring an acidic environment to facilitate the esterification process.
Industrial Production Methods
Industrial production of 2-(2,4-Dichlorophenyl)-2-methoxypropanoic acid may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and enhances the quality of the compound.
化学反应分析
Types of Reactions
2-(2,4-Dichlorophenyl)-2-methoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxyl or amino derivatives.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different functional groups.
2,4-Dichlorophenylacetic acid: Shares the dichlorophenyl group but lacks the methoxypropanoic acid moiety.
2,4-Dichlorophenylboronic acid: Contains the dichlorophenyl group and is used in various coupling reactions.
Uniqueness
2-(2,4-Dichlorophenyl)-2-methoxypropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
2-(2,4-dichlorophenyl)-2-methoxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-10(15-2,9(13)14)7-4-3-6(11)5-8(7)12/h3-5H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJQUODBXFQTAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)(C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
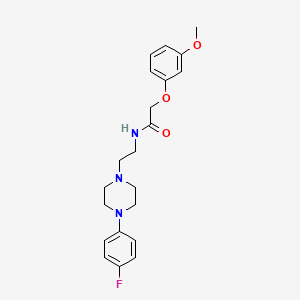
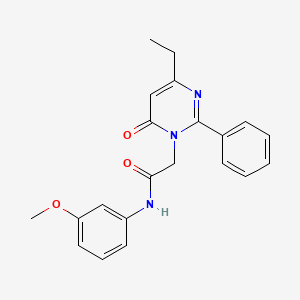


![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2442886.png)
![4-chloro-N-{2-[methyl(phenyl)amino]cyclohexyl}benzene-1-sulfonamide](/img/structure/B2442889.png)
![2-Chloro-4-[1-(1h-imidazole-2-sulfonyl)piperidin-4-yl]pyrimidine](/img/structure/B2442892.png)
![(6-methoxy-1H-indol-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2442893.png)
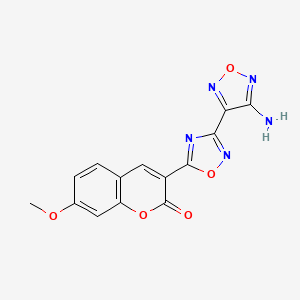

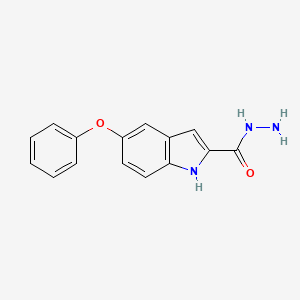
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl nicotinate](/img/structure/B2442898.png)
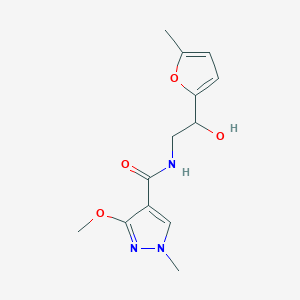
![2-(2-Methylphenyl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2442900.png)
